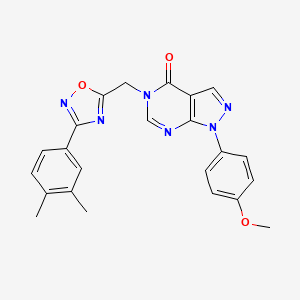

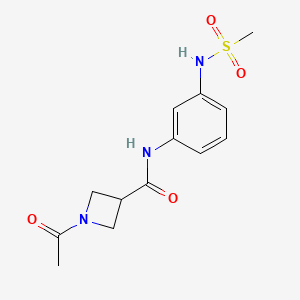

![molecular formula C21H14FNS B3018550 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-92-2](/img/structure/B3018550.png)

2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those with a fluorophenylsulfanyl group, has been explored through various methods. For instance, intramolecular substitution reactions have been used to create 2-fluoro-quinoline derivatives from difluorovinylbenzyl-substituted p-toluenesulfonamides using bases like NaH, KH, or Et3N, yielding high product yields . Additionally, a catalyst-free green synthesis approach has been employed to generate novel tetrahydroquinolin-5(1H)-one derivatives, including those with a 4-fluorophenyl group, through a one-pot four-component reaction under ultrasonic conditions, which offers advantages such as high yields and shorter reaction times .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often confirmed through techniques such as single crystal XRD, which has been used to determine the triclinic structure of certain quinoline compounds . Furthermore, the molecular structure and hydrogen-bonded interactions of related molecules have been studied using quantum chemical methods, revealing insights into the geometry and intermolecular contacts influenced by the presence of fluorine atoms .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including defluorinative annulation, which has been used to synthesize 1,3,4-functionalized isoquinolines. This process involves C-H carbenoid insertion and dual C-F bond cleavage/annulation, leading to products with diverse substitution patterns . Additionally, sulfonamides and carbamates of related aniline derivatives have been synthesized, demonstrating good antimicrobial activity and molecular docking affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are often characterized by their thermal behavior, optical absorption, and luminescence. For example, the thermal stability of certain quinoline compounds has been studied using TG/DTA analysis, revealing stability up to their melting points . The optical properties, such as absorption and emission behaviors, are also of interest, with some compounds showing emissions in the green region of the electromagnetic spectrum, indicating potential for photonic devices and nonlinear optical applications . The emission properties can depend on molecular arrangements, as seen in derivatives that exhibit solid-state emission shifts when subjected to external stimuli .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline and its derivatives have been the focus of numerous studies due to their chemical properties and potential applications in various fields of research. A novel method for sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones utilizing aryl- or alkylsulfonyl chloride as a sulfur source has been developed. This process facilitates the direct formation of C–S bonds, showcasing its value in pharmaceutical industries for the synthesis of sulfanyl derivatives in moderate to good yields (Guo & Wei, 2017).

Additionally, research into 2-phenylquinolin-4-ones (2-PQs) has led to the discovery of potent anticancer drug candidates, with specific derivatives showing significant inhibitory activity against various tumor cell lines. Preliminary studies suggest these compounds affect the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), indicating their potential in cancer therapy (Chou et al., 2010).

Applications in Material Science and Sensing

The direct sulfanylation of 4-hydroxycoumarins and 4-hydroxyquinolinones with arylsulfonylhydrazides has been achieved through a copper(I) bromide-dimethyl sulfide-catalyzed mechanism. This method not only produces sulfanyl derivatives efficiently but has also facilitated the development of a highly selective fluorescence sensing mechanism for cadmium(II) ions in water, highlighting its utility in environmental monitoring and material science (Paul et al., 2016).

Pharmaceutical Research and Drug Development

The exploration of 2-phenylquinolin-4-one derivatives has led to advancements in antimicrobial and antitumor agents. Novel synthetic pathways have yielded compounds with promising activities against a range of pathogenic microbes, with certain derivatives showing potent activity and low toxicity, indicating their potential as new antimicrobial agents (Ghosh et al., 2015).

Antituberculosis and Cytotoxicity Studies

The synthesis of 3-heteroarylthioquinoline derivatives has been investigated for their in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating significant activity. These studies not only contribute to the development of new antituberculosis drugs but also highlight the importance of structural modifications in enhancing drug efficacy and selectivity (Chitra et al., 2011).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-3-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRVQPXZFJFEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

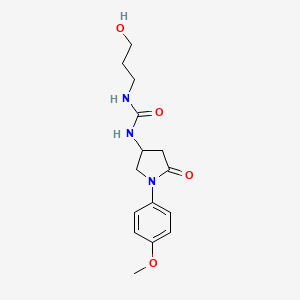

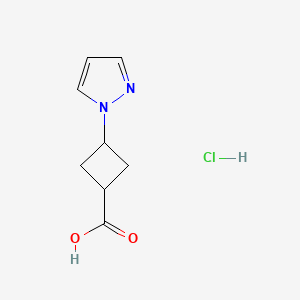

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

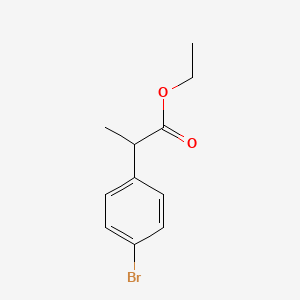

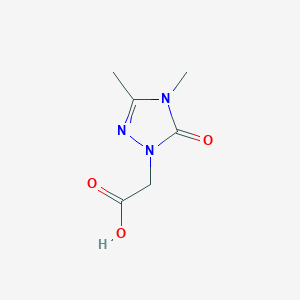

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

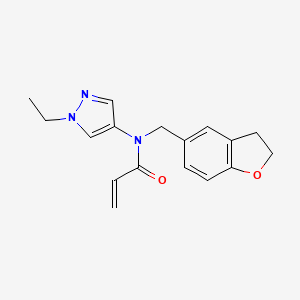

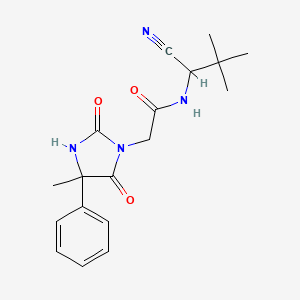

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)

![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3018485.png)